![molecular formula C9H14ClN B13454196 6-Ethynylbicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B13454196.png)
6-Ethynylbicyclo[3.2.0]heptan-6-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethynylbicyclo[320]heptan-6-amine hydrochloride is a chemical compound with the molecular formula C9H14ClN It is a bicyclic amine derivative that features an ethynyl group attached to a bicyclo[320]heptane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethynylbicyclo[3.2.0]heptan-6-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic ring system: This can be achieved through intramolecular cyclization reactions, often catalyzed by transition metals such as ruthenium (Ru) or palladium (Pd).
Introduction of the ethynyl group: This step involves the addition of an ethynyl group to the bicyclic ring system, which can be accomplished using reagents like ethynyl magnesium bromide.
Formation of the hydrochloride salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Ethynylbicyclo[3.2.0]heptan-6-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids depending on the reaction conditions.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Ethynylbicyclo[3.2.0]heptan-6-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-Ethynylbicyclo[3.2.0]heptan-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-(Aminomethyl)bicyclo[3.2.0]heptan-6-ol hydrochloride: Similar bicyclic structure with an aminomethyl group instead of an ethynyl group.
(1S,5S,6S)-6-ethynylbicyclo[3.2.0]heptan-6-ol: Contains an ethynyl group but differs in the functional group attached to the bicyclic ring.
Uniqueness
6-Ethynylbicyclo[3.2.0]heptan-6-amine hydrochloride is unique due to the presence of both an ethynyl group and an amine group on the bicyclic ring system. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C9H14ClN |
|---|---|
Peso molecular |
171.67 g/mol |
Nombre IUPAC |
6-ethynylbicyclo[3.2.0]heptan-6-amine;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-2-9(10)6-7-4-3-5-8(7)9;/h1,7-8H,3-6,10H2;1H |
Clave InChI |
SXWULFZJIGQHJL-UHFFFAOYSA-N |
SMILES canónico |
C#CC1(CC2C1CCC2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1-dioxo-4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-7-carboxylic acid](/img/structure/B13454116.png)
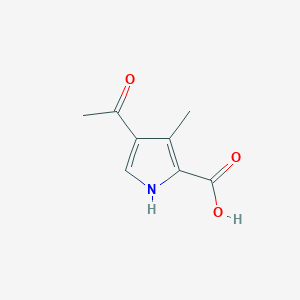

![6-(Bromomethyl)-1-oxaspiro[3.3]heptane](/img/structure/B13454124.png)

![5-Oxospiro[3.3]heptane-2-carbaldehyde](/img/structure/B13454132.png)
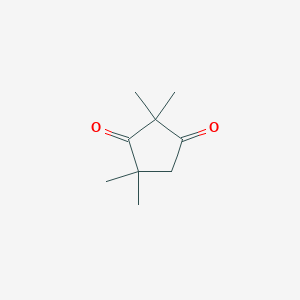
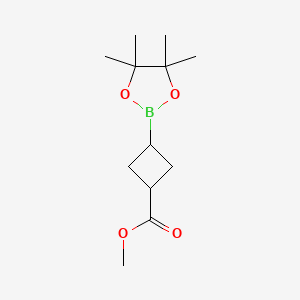
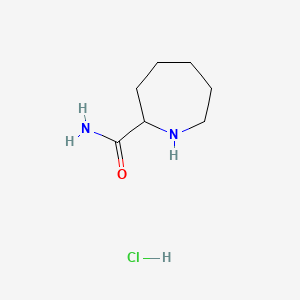

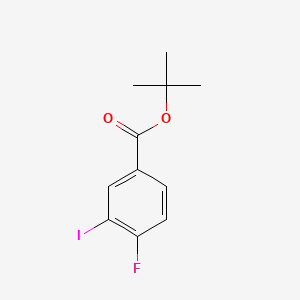
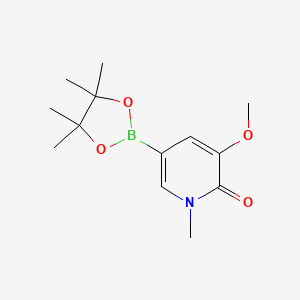
![7-Ethyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B13454174.png)

